2-(4-Bromophenyl)-5-tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-(4-Bromophenyl)-5-tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, tert-butyl, and trifluoromethyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with tert-butyl acetoacetate to form an intermediate, which is then cyclized with trifluoromethyl-substituted hydrazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce oxides .
Scientific Research Applications
2-(4-Bromophenyl)-5-tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to inhibit certain enzymes and receptors.
Biological Studies: The compound is used in studies related to cell signaling pathways and molecular interactions.
Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It can inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby affecting cell cycle progression and inducing apoptosis in cancer cells . The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in cancer research.
Uniqueness
2-(4-Bromophenyl)-5-tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C17H15BrF3N3 |
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Molecular Weight |
398.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H15BrF3N3/c1-16(2,3)13-9-14(17(19,20)21)24-15(22-13)8-12(23-24)10-4-6-11(18)7-5-10/h4-9H,1-3H3 |
InChI Key |
CCGLGCKYDMCMIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=CC(=NN2C(=C1)C(F)(F)F)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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